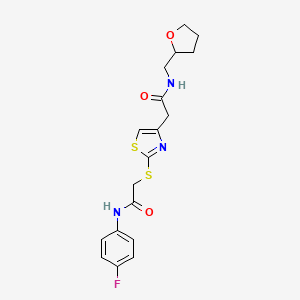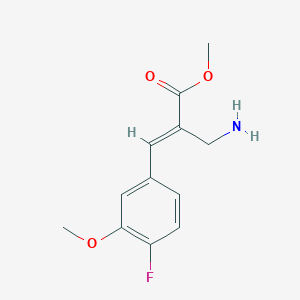
Methyl 3-formyl-2,4-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-formyl-2,4-dimethylbenzoate” is a chemical compound with the molecular formula C11H12O3 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of “this compound” involves a one-pot two-step reaction as a result of unexpected rearrangement during the reaction of 2-formyl carvacrol and corresponding 2-phenylenediamines in DMF, using Na2S2O5 as an oxidizing reagent .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12O3/c1-7-4-5-9 (11 (13)14-3)8 (2)10 (7)6-12/h4-6H,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 192.21 . It is a white to yellow solid and should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization of Complexes
Methyl 3-formyl-2,4-dimethylbenzoate plays a crucial role in the synthesis of coordination compounds. Roșu et al. (2010) synthesized coordination compounds of Cu(II), VO(II), Ni(II), and Mn(II) with a Schiff base derived from condensation with 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. These compounds were characterized using various spectroscopic techniques, revealing their potential in developing new materials with antibacterial properties (Roșu et al., 2010).
Corrosion Inhibition
The compound has implications in corrosion inhibition. Quraishi and Sharma (2005) explored thiazoles as corrosion inhibitors for mild steel in acidic solutions, providing insights into the mechanism of corrosion inhibition and the role of molecular structure in enhancing corrosion resistance. Though this compound is not directly mentioned, the study highlights the broader context of chemical compounds in corrosion inhibition (Quraishi & Sharma, 2005).
Crystal Structure Analysis
Studies on crystal structures also feature the application of this compound derivatives. For instance, Liu et al. (2002) analyzed a new polymorph of atranorin, showcasing the intricate crystal structure and hydrogen bonding within the compound, which is essential for understanding molecular interactions and stability (Liu et al., 2002).
Synthesis of Organic Compounds
The compound is instrumental in the synthesis of organic molecules. Ebersbach et al. (2022) detailed the crystal structures of derivatives, shedding light on their molecular arrangements and potential applications in designing new organic materials with specific properties (Ebersbach et al., 2022).
Safety and Hazards
Mécanisme D'action
- Given its benzaldehyde-like structure, it may participate in reactions at the benzylic position, which often involve nucleophilic substitution (SN2) mechanisms .
- However, considering its benzimidazole-like structure, it might exhibit a wide range of biological activities .
- Cellular effects are not well-documented, but its benzimidazole moiety suggests potential antimicrobial or other bioactive properties .
Target of Action
Biochemical Pathways
Result of Action
Action Environment
Propriétés
IUPAC Name |
methyl 3-formyl-2,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-9(11(13)14-3)8(2)10(7)6-12/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFJOKUOIUWZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2742315.png)



![N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2742321.png)
![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2742325.png)
![2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2742326.png)
![1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2742327.png)
![N-(furan-2-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2742330.png)

![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)
